molecular formula C7H6F3NO2 B1408560 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol CAS No. 1227602-43-8

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1408560
CAS No.: 1227602-43-8
M. Wt: 193.12 g/mol
InChI Key: DXHOZJNVDLVABP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is an organic compound with the molecular formula C7H6F3NO2. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 6th position, a trifluoromethyl group at the 2nd position, and a methanol group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol typically involves the substitution of a halogen group in a precursor compound with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with a hydroxide ion to replace the chlorine atom with a hydroxyl group. This reaction requires high temperatures and strong basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, protective groups may be employed to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid .

Scientific Research Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxyl and a methanol group allows for diverse chemical transformations and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHOZJNVDLVABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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